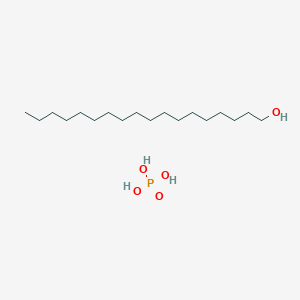
di(1H-pirrol-2-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Di(1H-pyrrol-2-yl)methanone” is a chemical compound with the molecular formula C9H8N2O . It is a compound that contains two 1H-pyrrol-2-yl groups attached to a methanone group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “di(1H-pyrrol-2-yl)methanone” include a molecular weight of 160.17 . Unfortunately, other specific properties such as density, boiling point, and melting point are not provided in the search results .
Aplicaciones Científicas De Investigación
Actividad antiviral
Se ha descubierto que los derivados del indol, que incluyen la di(1H-pirrol-2-il)metanona, poseen propiedades antivirales . Por ejemplo, se han reportado derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato como agentes antivirales .
Propiedades antiinflamatorias
Los derivados del indol también se han asociado con actividades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por la inflamación .
Agentes anticancerígenos
El pirrol y sus derivados fusionados, incluida la this compound, se han estudiado como potentes agentes anticancerígenos . Se ha encontrado que exhiben actividades citotóxicas a través de varios mecanismos, como actuar como inhibidores de la dihidrofolato reductasa, inhibidores de la tirosina quinasa e inhibidores de las quinasas dependientes de ciclinas .
Actividad antimicrobiana
Se ha descubierto que los derivados del indol poseen propiedades antimicrobianas . Esto los hace potencialmente útiles en la lucha contra diversas infecciones bacterianas .
Actividad antituberculosa
Los derivados del indol se han asociado con actividades antituberculosas . Esto sugiere posibles aplicaciones en el tratamiento de la tuberculosis .
Propiedades antidiabéticas
Se ha descubierto que los derivados del indol poseen propiedades antidiabéticas . Esto sugiere posibles aplicaciones en el manejo y tratamiento de la diabetes .
Actividad antimalárica
Los derivados del indol se han asociado con actividades antimaláricas . Esto sugiere posibles aplicaciones en el tratamiento de la malaria .
Actividades anticolinesterásicas
Se ha descubierto que los derivados del indol poseen actividades anticolinesterásicas . Esto sugiere posibles aplicaciones en el tratamiento de afecciones como la enfermedad de Alzheimer .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for di(1H-pyrrol-2-yl)methanone involves the reaction of two molecules of pyrrole with formaldehyde in the presence of an acid catalyst.", "Starting Materials": [ "Pyrrole", "Formaldehyde", "Acid catalyst" ], "Reaction": [ "Step 1: Mix pyrrole and formaldehyde in the presence of an acid catalyst", "Step 2: Heat the mixture to promote the reaction", "Step 3: Allow the reaction to proceed until di(1H-pyrrol-2-yl)methanone is formed", "Step 4: Purify the product using standard techniques such as recrystallization or chromatography" ] } | |
Número CAS |
15770-21-5 |
Fórmula molecular |
C9H8N2O |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
di(pyrrol-1-yl)methanone |
InChI |
InChI=1S/C9H8N2O/c12-9(10-5-1-2-6-10)11-7-3-4-8-11/h1-8H |
Clave InChI |
AVDNGGJZZVTQNA-UHFFFAOYSA-N |
SMILES |
C1=CNC(=C1)C(=O)C2=CC=CN2 |
SMILES canónico |
C1=CN(C=C1)C(=O)N2C=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




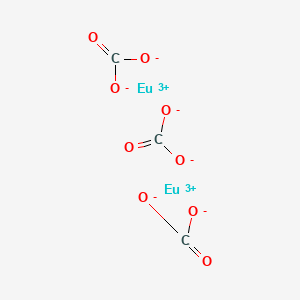
![3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol](/img/structure/B1582775.png)
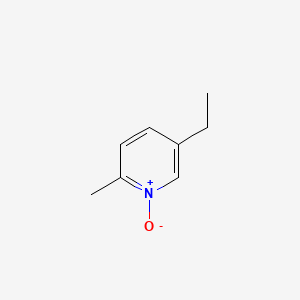
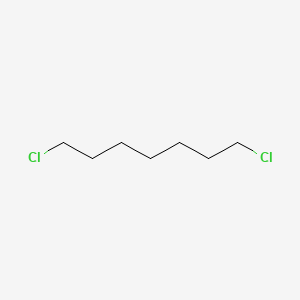

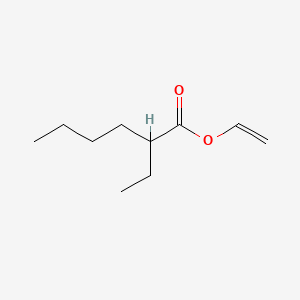

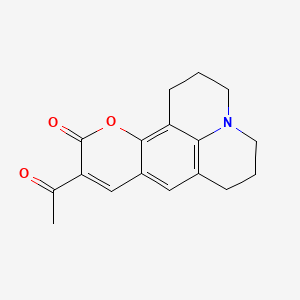
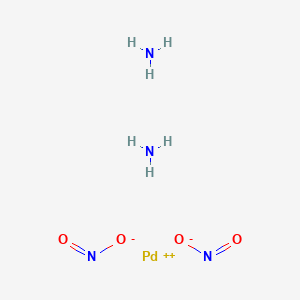
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

